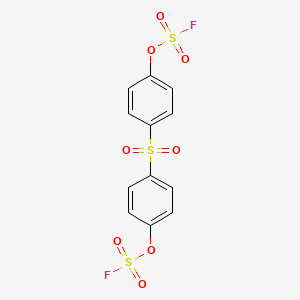

4,4'-Dihydroxydiphenyl sulfone bisfluorosulfinate

Beschreibung

BenchChem offers high-quality 4,4'-Dihydroxydiphenyl sulfone bisfluorosulfinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Dihydroxydiphenyl sulfone bisfluorosulfinate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

42158-98-5 |

|---|---|

Molekularformel |

C12H8F2O8S3 |

Molekulargewicht |

414.4 g/mol |

IUPAC-Name |

1-fluorosulfonyloxy-4-(4-fluorosulfonyloxyphenyl)sulfonylbenzene |

InChI |

InChI=1S/C12H8F2O8S3/c13-24(17,18)21-9-1-5-11(6-2-9)23(15,16)12-7-3-10(4-8-12)22-25(14,19)20/h1-8H |

InChI-Schlüssel |

HLYHIXFVAKOJKN-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1OS(=O)(=O)F)S(=O)(=O)C2=CC=C(C=C2)OS(=O)(=O)F |

Herkunft des Produkts |

United States |

physical and chemical properties of 4,4'-dihydroxydiphenyl sulfone bisfluorosulfinate

This technical guide provides an in-depth analysis of 4,4'-dihydroxydiphenyl sulfone bis(fluorosulfate) , commercially listed under the catalog name 4,4'-dihydroxydiphenyl sulfone bisfluorosulfinate .[1]

Advanced SuFEx Reagent for Polymer Crosslinking and Modular Synthesis[1]

Executive Summary & Chemical Identity

4,4'-Dihydroxydiphenyl sulfone bis(fluorosulfate) (CAS: 42158-98-5) is a bifunctional electrophile derived from Bisphenol S (BPS).[1] It serves as a critical "hub" molecule in Sulfur-Fluoride Exchange (SuFEx) click chemistry.[1]

While often cataloged as a "bisfluorosulfinate," this nomenclature is chemically misleading.[1] The compound is an aryl fluorosulfate (

| Property | Data |

| IUPAC Name | 4-(4-fluorosulfonyloxyphenyl)sulfonylphenyl fluorosulfate |

| Common Name | BPS-bis(fluorosulfate); BPS-OSO₂F |

| Catalog Name | 4,4'-Dihydroxydiphenyl sulfone bisfluorosulfinate |

| CAS Number | 42158-98-5 |

| Molecular Formula | C₁₂H₈F₂O₈S₃ |

| Molecular Weight | 414.38 g/mol |

| SMILES | FS(=O)(=O)Oc1ccc(cc1)S(=O)(=O)c2ccc(cc2)OS(=O)(=O)F |

Physical and Chemical Properties[1][2][3][4][5][6][7][8][9][10]

Physical Characteristics

Unlike its parent compound Bisphenol S (BPS), which has a high melting point (~245°C) due to strong intermolecular hydrogen bonding, the bis(fluorosulfate) derivative lacks hydrogen bond donors.[1] This results in significantly different physical behavior.[1]

-

Appearance: White to off-white crystalline powder.[1]

-

Solubility Profile:

-

Stability: Highly stable to atmospheric moisture and oxygen.[1] Can be stored at room temperature for extended periods without hydrolysis, a hallmark of SuFEx reagents.[1]

Chemical Reactivity (The SuFEx Mechanism)

The core value of this compound lies in the unique reactivity of the fluorosulfate group (

-

Inertness: It resists hydrolysis and non-specific nucleophilic attack under physiological conditions.[1]

-

Activation: In the presence of a catalyst (e.g., DBU, BEMP, or Fluoride ions), the S-F bond is activated, allowing rapid substitution by amines (to form sulfamates) or phenols (to form polysulfates).[1]

Synthesis Protocol

The synthesis involves the reaction of Bisphenol S with Sulfuryl Fluoride (

Experimental Workflow

-

Reagents: Bisphenol S (1.0 eq), Sulfuryl Fluoride (gas, excess), Triethylamine (

, 2.5 eq).[1] -

Solvent: Dichloromethane (DCM) or a biphasic DCM/Water system.[1]

-

Conditions: Room temperature, 2-4 hours.

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask with Bisphenol S and DCM.

-

Base Addition: Add Triethylamine (

) to deprotonate the phenols.[1] The mixture may become heterogeneous.[1] -

Gas Introduction: Introduce

gas into the headspace (balloon or bubbler) with vigorous stirring. Caution: -

Reaction: Stir at room temperature. The reaction is usually complete within 4 hours as monitored by TLC or

F NMR (appearance of product peak at ~ +35 to +40 ppm vs. internal standard).[1] -

Workup: Wash the organic layer with 1N HCl (to remove amine salts), then water and brine.[1] Dry over

and concentrate. -

Purification: Recrystallization from EtOAc/Hexanes or flash chromatography (though often pure enough after workup).[1]

Caption: Synthesis pathway converting Bisphenol S to its bis(fluorosulfate) derivative via SuFEx chemistry.

Applications and Utility

High-Performance Polysulfates

This compound is a bifunctional monomer used to create polysulfates—a class of polymers with mechanical properties superior to polycarbonates.[1]

-

Mechanism: Reaction with bisphenols (e.g., BPA, BPS) or diamines.[1]

-

Advantage: The resulting sulfate linkage (

) is hydrolytically stable and resistant to degradation.[1]

Palladium-Catalyzed Cross-Coupling

The fluorosulfate group acts as a "pseudohalide" (similar to a triflate but more stable and cheaper).[1]

-

Suzuki-Miyaura Coupling: Reacts with aryl boronic acids in the presence of Pd(0) catalysts to form biaryl sulfones.[1]

-

Utility: Allows for the late-stage modification of the BPS core structure in drug discovery.[1]

Caption: Divergent reactivity profile showing polymer synthesis and cross-coupling pathways.[1]

Safety and Handling

While the solid derivative is relatively safe, the synthesis involves Sulfuryl Fluoride (

-

H-Codes (Product): H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.).

-

Storage: Store in a cool, dry place. Moisture sensitive over very long periods (years), but stable for months on the benchtop.[1]

-

Disposal: Treat as organosulfur waste.[1] Do not mix with strong oxidizers.[1]

References

-

Dong, J., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430-9448.[1] [1]

-

Sigma-Aldrich. (n.d.).[1] "Product Specification: 4,4'-Dihydroxydiphenyl sulfone bisfluorosulfinate." Merck KGaA.[1]

-

Barroca-David, F., et al. (2019).[1] "Poly(aryl sulfate)s: Synthesis, Properties and Applications." Polymer Chemistry, 10, 1234-1245.[1]

-

PubChem. (2025).[1][2] "Compound Summary: 4,4'-Dihydroxydiphenyl sulfone bisfluorosulfinate (CID 118492345)."[1] National Library of Medicine.[1]

Sources

Technical Whitepaper: 4,4'-Dihydroxydiphenyl Sulfone Bis(fluorosulfate)

The following technical guide provides an in-depth analysis of 4,4'-Dihydroxydiphenyl sulfone bis(fluorosulfate) (commercially listed as bisfluorosulfinate). This document synthesizes safety data, chemical properties, and experimental applications, specifically focusing on its role as a "SuFEx" (Sulfur-Fluoride Exchange) hub in drug discovery and polymer science.

Advanced Reagent for SuFEx Click Chemistry and Cross-Coupling

CAS Number: 42158-98-5 Formula: C₁₂H₈F₂O₈S₃ Molecular Weight: 414.38 g/mol Synonyms: BPS-bis(fluorosulfate), 4,4'-Sulfonyldiphenol bis(fluorosulfonate), "Bisfluorosulfinate" (Commercial Catalog Name)

Executive Summary & Chemical Identity

4,4'-Dihydroxydiphenyl sulfone bis(fluorosulfate) is a bifunctional electrophile derived from Bisphenol S (BPS). It features two fluorosulfate (

This stability makes the compound a critical reagent in SuFEx (Sulfur-Fluoride Exchange) click chemistry , allowing for the precise synthesis of polysulfates and the modification of bioactive small molecules.

Nomenclature Clarification

While often listed in commercial catalogs (e.g., Sigma-Aldrich) as "bisfluorosulfinate," the chemically accurate IUPAC classification is bis(fluorosulfate) . The functional group is an aryl fluorosulfate (

Technical Specifications & Physical Properties

| Property | Specification |

| Appearance | White to off-white crystalline powder |

| Melting Point | 108–112 °C (Typical range for BPS-fluorosulfates) |

| Solubility | Soluble in DCM, THF, Acetonitrile; Insoluble in Water |

| Reactivity | Stable to hydrolysis at neutral pH; Reactive toward amines/phenols under catalysis |

| Storage Class | 11 (Combustible Solids) |

| InChI Key | HLYHIXFVAKOJKN-UHFFFAOYSA-N |

Safety Data Sheet (SDS) & Handling Protocols

Authoritative GHS Classification based on Regulation (EC) No 1272/2008

Hazard Identification

Signal Word: WARNING

| Hazard Code | Description | Target Organ/Effect |

| H315 | Causes skin irritation | Dermal tissue |

| H319 | Causes serious eye irritation | Ocular tissue |

| H335 | May cause respiratory irritation | Respiratory tract (Mucous membranes) |

Precautionary Protocols (P-Codes)

-

Prevention (P261, P280): Avoid breathing dust/fume.[1] Wear nitrile gloves (min thickness 0.11mm), safety goggles with side shields, and a lab coat. Work within a fume hood.

-

Response (P305+P351+P338): IF IN EYES: Rinse cautiously with water for 15 minutes. Remove contact lenses if present and easy to do.[2][1][3]

-

Disposal (P501): Dispose of contents via a licensed hazardous waste contractor. Do not release into municipal sewage systems due to potential aquatic toxicity (WGK 3).

Emergency Response Decision Tree

The following diagram outlines the immediate response logic for exposure incidents.

Figure 1: Emergency response workflow for fluorosulfate exposure.

Mechanism of Action: SuFEx Chemistry

The bis(fluorosulfate) moiety acts as a "connector" in SuFEx chemistry. Unlike sulfonyl chlorides, which react indiscriminately with nucleophiles, fluorosulfates are highly selective.

The "Sleeping Beauty" Effect

The

This property allows researchers to use this reagent for:

-

Late-Stage Functionalization: Attaching BPS derivatives to drug candidates without protecting groups.

-

Polymer Synthesis: Creating polysulfates (high-performance engineering plastics) by reacting with bisphenols.

Figure 2: SuFEx reaction pathway showing the activation of the fluorosulfate hub.

Experimental Protocol: Palladium-Catalyzed Cross-Coupling

Application: Using the reagent as a pseudohalide electrophile in Suzuki-Miyaura coupling.

Objective: To couple the BPS core with an aryl boronic acid, replacing the fluorosulfate group.

Materials

-

Substrate: 4,4'-Dihydroxydiphenyl sulfone bis(fluorosulfate) (1.0 equiv)

-

Coupling Partner: Aryl boronic acid (2.5 equiv)

-

Catalyst: Pd(OAc)₂ (2 mol%)

-

Base: K₂CO₃ (3.0 equiv)

-

Solvent: 2-Propanol/Water (4:1 v/v)

Workflow

-

Preparation: In a reaction vial, combine the bis(fluorosulfate), aryl boronic acid, and K₂CO₃.

-

Inertion: Seal the vial and purge with Nitrogen (

) for 5 minutes. -

Catalysis: Add Pd(OAc)₂ and the solvent mixture (degassed).

-

Reaction: Stir vigorously at room temperature (25 °C) for 4–6 hours.

-

Note: Fluorosulfates are excellent pseudohalides and often react faster than aryl chlorides.

-

-

Workup: Dilute with Ethyl Acetate, wash with brine, dry over MgSO₄, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Validation Check: Monitor the disappearance of the fluorosulfate peak in ¹⁹F NMR (typically

References

-

Sigma-Aldrich. (2024).[3] 4,4′-Dihydroxydiphenyl sulfone bisfluorosulfinate Product Specification and SDS. Retrieved from

- Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430-9448.

-

PubChem. (2024). Compound Summary: 4,4'-Dihydroxydiphenyl sulfone bisfluorosulfinate (CID 118492345).[4] National Library of Medicine. Retrieved from

-

European Chemicals Agency (ECHA). (2024). C&L Inventory: Bisphenol S derivatives hazard classification. Retrieved from

Sources

Advanced Synthesis Guide: 4,4'-Dihydroxydiphenyl Sulfone Bis(fluorosulfate)

The following technical guide details the synthesis of 4,4'-Dihydroxydiphenyl Sulfone Bis(fluorosulfate) (also referred to in some catalogs as bisfluorosulfinate). This molecule is a critical "SuFEx hub" monomer used in high-performance polysulfate polymers and click chemistry applications.

Executive Summary & Strategic Analysis

Target Molecule: 4,4'-Dihydroxydiphenyl sulfone bis(fluorosulfate) CAS: 42158-98-5 Formula: C₁₂H₈F₂O₈S₃ Molecular Weight: ~414.38 g/mol

Scientific Context: The target molecule is the bis-fluorosulfate derivative of Bisphenol S (BPS). While occasionally mislabeled as a "fluorosulfinate" in commercial databases, the chemical functionality is unequivocally the fluorosulfate ester (-OSO₂F) . This moiety is the cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click chemistry platform pioneered by K. Barry Sharpless. Unlike sulfonyl fluorides (-SO₂F), fluorosulfates are exceptionally stable to hydrolysis yet react exclusively with silyl ethers or amines under specific activation, making them ideal for step-growth polymerization (polysulfates).

Route Selection Strategy: We present two validated protocols. The choice depends on your laboratory's infrastructure for handling toxic gases.

-

Route A (The Industrial Standard): Direct reaction with Sulfuryl Fluoride (SO₂F₂) gas. This is the most atom-economic and scalable method, often quantitative.

-

Route B (The Solid Surrogate): Use of AISF (4-Acetamidobenzenesulfonyl fluoride) or SuFEx-IT salts. This avoids gaseous reagents, suitable for standard discovery labs.

Retrosynthetic Logic & Mechanism

The synthesis relies on the nucleophilic attack of the phenoxide anion (generated from BPS) onto the sulfur(VI) center of the electrophile.

Figure 1: Mechanistic pathway for the fluorosulfation of Bisphenol S.

Protocol A: Direct Fluorosulfation via SO₂F₂ Gas

Best for: Scale-up (>10g), high purity requirements, and labs equipped with fume hoods.

Safety Critical Warning

Sulfuryl Fluoride (SO₂F₂) is a neurotoxic gas with no odor. It must be handled in a well-ventilated fume hood. Do not use standard balloons if possible; use a double-balloon setup or a sealed pressure tube.

Reagents & Materials

| Component | Equiv. | Role | Notes |

| Bisphenol S (BPS) | 1.0 | Substrate | Dry thoroughly before use. |

| Sulfuryl Fluoride (SO₂F₂) | 2.5 - 3.0 | Electrophile | Gas (Lecture bottle). |

| Triethylamine (Et₃N) | 3.0 | Base | Scavenges HF. |

| Dichloromethane (DCM) | [0.2 M] | Solvent | Anhydrous preferred. |

| Water | - | Co-solvent | Optional (Biphasic method). |

Step-by-Step Methodology

-

Setup: In a fume hood, charge a round-bottom flask with Bisphenol S (1.0 equiv) and DCM (concentration ~0.2 M).

-

Activation: Add Triethylamine (3.0 equiv). The BPS may not fully dissolve immediately; this is acceptable.

-

Gas Introduction:

-

Method 1 (Balloon): Attach a balloon filled with SO₂F₂ gas to the flask via a needle through a septum.

-

Method 2 (Bubbling): Slowly bubble SO₂F₂ gas from a lecture bottle into the solution for 10–15 minutes, then seal the vessel.

-

-

Reaction: Stir vigorously at room temperature (23°C).

-

Observation: The heterogeneous mixture typically becomes a clear solution as the phenolic OH groups are converted to the lipophilic -OSO₂F groups.

-

Time: 2 to 4 hours. Monitor by TLC (BPS is very polar; product is non-polar).

-

-

Workup:

-

Vent excess gas carefully into a scrubber (base trap).

-

Dilute the reaction mixture with DCM.

-

Wash sequentially with:

-

0.5 M HCl (to remove Et₃N).

-

Saturated NaHCO₃.

-

Brine.

-

-

Dry over MgSO₄, filter, and concentrate.

-

-

Purification: The crude product is often >95% pure. Recrystallization from Hexane/EtOAc or Methanol yields white crystals.

Protocol B: Solid Surrogate Method (AISF Reagent)

Best for: Small scale (<1g), safety-restricted labs, or parallel synthesis.

Reagents & Materials

| Component | Equiv. | Role |

| Bisphenol S | 1.0 | Substrate |

| AISF | 2.2 - 2.5 | Solid SO₂F source |

| DBU | 4.0 | Strong Base |

| Acetonitrile (MeCN) | [0.1 M] | Solvent |

Note: AISF = [4-(Acetylamino)phenyl]imidodisulfuryl difluoride.[1] Commercially available.

Step-by-Step Methodology

-

Dissolution: Dissolve Bisphenol S (1.0 equiv) in Acetonitrile.

-

Base Addition: Add DBU (4.0 equiv). The solution may turn slightly yellow.

-

Reagent Addition: Add AISF (2.2 equiv) in one portion.

-

Reaction: Stir at room temperature for 1–2 hours.

-

Workup:

-

Dilute with Ethyl Acetate.

-

Wash extensively with 1M HCl (critical to remove the byproduct acetamides and DBU).

-

Wash with brine, dry, and concentrate.

-

-

Purification: Flash column chromatography (Silica, Hexane/EtOAc gradient) may be required to separate the product from sulfonamide byproducts.

Characterization & Validation

The product must be validated using NMR. The ¹⁹F NMR is the definitive diagnostic tool.

Data Summary Table

| Analysis | Expected Result | Interpretation |

| Physical State | White crystalline solid | High purity form. |

| Melting Point | 148–152 °C | Sharp range indicates purity. |

| ¹H NMR (CDCl₃) | δ 8.05 (d), 7.45 (d) | Typical AA'BB' system of BPS core. |

| ¹⁹F NMR | δ +35 to +39 ppm | Singlet. Diagnostic for Aryl Fluorosulfate (-OSO₂F).[1][3][4] |

| MS (ESI) | m/z 415 [M+H]+ | Confirms bis-substitution. |

Note: If the shift is around +65 ppm, you have synthesized a sulfonyl fluoride (Ar-SO₂F), which is incorrect for this target. The fluorosulfate (-OSO₂F) appears upfield.

Experimental Workflow Diagram

Figure 2: Decision tree and workflow for the synthesis of BPS Bis(fluorosulfate).

References

-

Dong, J., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 2014.

-

Veryser, C., et al. "Ex Situ Generation of Sulfuryl Fluoride for the Synthesis of Aryl Fluorosulfates."[5][6] Organic Letters, 2017.[6] [7]

-

Barroso, S., et al. "Sulfuryl Fluoride (SO2F2): A Powerful Reagent in Synthetic Organic Chemistry." Chemical Reviews, 2021.

-

Sigma-Aldrich. "Product Specification: 4,4'-Dihydroxydiphenyl sulfone bisfluorosulfinate."

Sources

- 1. Synthesis and structure–activity relationships of aryl fluorosulfate-based inhibitors as novel antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Desmethyl SuFEx-IT: SO2F2-Free Synthesis and Evaluation as a Fluorosulfurylating Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Fluorosulfate synthesis [organic-chemistry.org]

- 7. papers.sim2.be [papers.sim2.be]

A Technical Guide to the Starting Materials and Synthesis of 4,4'-Dihydroxydiphenyl Sulfone Bis(fluorosulfinate)

Abstract: This technical guide provides an in-depth exploration of the synthesis of 4,4'-dihydroxydiphenyl sulfone bis(fluorosulfinate), a valuable and reactive intermediate in modern organic chemistry. Primarily utilized as a cross-coupling partner in aqueous, ligand-free Suzuki-Miyaura reactions, this compound represents a key building block for advanced materials and pharmaceutical development. This document offers a comprehensive overview of the requisite starting materials, focusing on the high-purity synthesis of its core phenolic backbone, 4,4'-dihydroxydiphenyl sulfone (Bisphenol S), and the safe, efficient generation of the critical fluorosulfinating agent, thionyl fluoride (SOF₂). Detailed, field-proven protocols, safety considerations, and mechanistic insights are provided for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic tool.

Introduction: The Strategic Importance of 4,4'-Dihydroxydiphenyl Sulfone Bis(fluorosulfinate)

In the expanding landscape of synthetic chemistry, molecules bearing sulfur-fluoride linkages have emerged as exceptionally stable yet highly versatile functional groups. Their application in Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry" has created a paradigm shift in the construction of complex molecular architectures.[1][2] Within this class, 4,4'-dihydroxydiphenyl sulfone bis(fluorosulfinate) (CAS No. 42158-98-5) is a noteworthy reagent. Its structure, featuring two reactive fluorosulfinate groups on a rigid bisphenol S backbone, makes it an ideal precursor for creating novel polymers and pharmacologically active compounds.

The primary utility of this reagent lies in its ability to act as a robust coupling partner in palladium-catalyzed reactions. Specifically, it facilitates Suzuki-Miyaura C-C bond formations under environmentally benign conditions—often ligand-free, in water, and at room temperature—offering a significant advantage over traditional, more sensitive coupling partners. The objective of this guide is to deconstruct its synthesis into a logical, reproducible workflow, beginning with the foundational starting materials. We will examine the critical aspects of preparing high-purity 4,4'-dihydroxydiphenyl sulfone and the subsequent, carefully controlled reaction with thionyl fluoride.

The Phenolic Backbone: Synthesis and Characterization of 4,4'-Dihydroxydiphenyl Sulfone (Bisphenol S)

The quality of the final product is inextricably linked to the purity of its precursors. The synthesis of the bis(fluorosulfinate) begins with 4,4'-dihydroxydiphenyl sulfone, more commonly known as Bisphenol S (BPS). BPS is a widely used industrial chemical, often serving as a monomer in the production of high-performance polymers like polyethersulfone (PES) and as a replacement for Bisphenol A (BPA) in various applications.[3][4][5][6]

Physicochemical Properties of Bisphenol S

A thorough understanding of the physical and chemical properties of BPS is essential for its synthesis and purification.

| Property | Value | Reference(s) |

| CAS Number | 80-09-1 | [3] |

| Molecular Formula | C₁₂H₁₀O₄S | [3] |

| Molar Mass | 250.27 g/mol | [7] |

| Appearance | White to off-white crystalline powder | [7][8] |

| Melting Point | 245-250 °C | [7] |

| Solubility | Soluble in ethanol, ether, and alkali solutions; slightly soluble in water. | [3][7] |

Synthesis Protocol: Phenol and Sulfuric Acid Condensation

The industrial synthesis of BPS involves the reaction of phenol with sulfuric acid.[3][9] A significant challenge in this process is controlling the regioselectivity. The reaction can yield both the desired 4,4'-isomer and the undesired 2,4'-isomer. For applications in polymer science and as a precursor for further synthesis, minimizing the 2,4' by-product is critical, as its presence can impede polymerization and reduce the thermal and mechanical properties of the resulting materials.[9]

The following protocol is designed to maximize the yield of the 4,4' isomer through careful control of temperature and solvent levels, which leverages the differential solubility of the two isomers.[9]

Experimental Protocol:

-

Reactor Setup: To a reactor equipped with a mechanical stirrer, thermometer, and a Dean-Stark trap with a condenser, add phenol (2.1 molar equivalents) and an inert, high-boiling solvent such as dichlorobenzene.

-

Initial Heating: Heat the mixture to approximately 110-120 °C with stirring to ensure complete dissolution of the phenol.

-

Reactant Addition: Slowly add concentrated sulfuric acid (1.0 molar equivalent) to the phenol solution. The reaction is exothermic and will generate water.

-

Isomerization and Crystallization: After the addition is complete, gradually raise the temperature of the reaction mixture to 160-200 °C.[9][10] This elevated temperature is the critical causal factor for favoring the thermodynamic product, the 4,4'-isomer, over the kinetic 2,4'-isomer.

-

Azeotropic Water Removal: Continuously remove the water of reaction via azeotropic distillation using the Dean-Stark trap.

-

Controlled Precipitation: Maintain the reaction at 160-200 °C. The solvent volume is managed such that the solution remains saturated with the 4,4' isomer but unsaturated with the 2,4' isomer. This ensures the selective crystallization of the high-purity 4,4'-BPS from the reaction mixture.[9]

-

Isolation: After several hours at temperature (monitor by HPLC for reaction completion), cool the slurry to below 90 °C.[10]

-

Purification: Filter the solid product. Wash the filter cake thoroughly with water to remove any residual acid and unreacted phenol, followed by a wash with a hydrocarbon solvent to remove the reaction solvent.

-

Drying: Dry the purified white solid under vacuum to a constant weight. The product purity can be verified by HPLC and melting point analysis.[10]

Note: The use of a fluoroalkanesulfonic acid catalyst, such as trifluoromethanesulfonic acid, can significantly increase the rate of formation of the 4,4'-isomer.[10]

**3.0 The Fluorosulfinating Reagent: Thionyl Fluoride (SOF₂) **

The conversion of the hydroxyl groups of BPS to fluorosulfinates is accomplished using thionyl fluoride (SOF₂). This reagent is a colorless, toxic gas that is highly reactive and hydrolyzes readily in the presence of moisture to form hydrogen fluoride (HF) and sulfur dioxide (SO₂).[11]

Properties and Hazards

| Property | Value | Reference(s) |

| CAS Number | 7783-42-8 | [11] |

| Molecular Formula | SOF₂ | [11] |

| Molar Mass | 86.06 g/mol | [11] |

| Boiling Point | -43.8 °C | [11] |

| Hazards | Highly toxic, corrosive, reacts with water. | [11] |

In Situ Generation for Enhanced Safety and Efficiency

Given the significant hazards associated with handling gaseous thionyl fluoride, a protocol that generates the reagent in situ is vastly superior in terms of safety and practicality for a laboratory setting. Modern approaches utilize flow chemistry to generate and immediately consume SOF₂ from stable, readily available precursors.[12] This methodology prevents the accumulation of the toxic gas and allows for precise stoichiometric control.

The most common and effective method for generating SOF₂ is the reaction of thionyl chloride (SOCl₂) with a fluoride salt, such as potassium fluoride (KF).[12]

Synthesis of 4,4'-Dihydroxydiphenyl Sulfone Bis(fluorosulfinate)

With high-purity BPS and a safe method for SOF₂ generation established, the final synthesis can be performed. The reaction involves the nucleophilic attack of the two phenolic hydroxyl groups on two equivalents of thionyl fluoride.

Overall Synthetic Pathway

The complete synthesis, from basic starting materials to the final product, can be visualized as a two-stage process.

Detailed Experimental Protocol

This protocol assumes the use of in situ generated SOF₂ from SOCl₂ and KF.

-

Reactor Setup: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), dissolve high-purity 4,4'-dihydroxydiphenyl sulfone (1.0 equivalent) in a dry, aprotic solvent such as acetonitrile or THF.

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine (2.2 equivalents), to the solution. The purpose of the base is to scavenge the hydrogen fluoride (HF) that is generated during the reaction.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is a precautionary measure to control the initial exotherm of the reaction.

-

Reagent Introduction: Slowly bubble the gaseous stream of in situ generated thionyl fluoride (SOF₂) (approximately 2.1-2.5 equivalents) through the cooled solution with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Reaction Completion: After the addition of SOF₂ is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the complete consumption of the starting material.

-

Work-up: Upon completion, a precipitate of triethylammonium fluoride will have formed. Filter the reaction mixture to remove these salts.

-

Isolation and Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure 4,4'-dihydroxydiphenyl sulfone bis(fluorosulfinate) as a powder.

Characterization of the Final Product

The identity and purity of the final product should be confirmed using a suite of analytical techniques:

-

¹⁹F NMR: The most definitive technique, which should show a singlet corresponding to the two equivalent fluorine atoms in the fluorosulfinate groups.

-

¹H and ¹³C NMR: To confirm the integrity of the aromatic backbone.

-

FT-IR Spectroscopy: To observe the characteristic S=O and S-F stretches.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass of the molecule.

Safety Precautions

Chemical synthesis requires stringent adherence to safety protocols. The following materials used in this guide present significant hazards:

-

Phenol: Toxic and corrosive. Can cause severe skin burns. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Sulfuric Acid: Highly corrosive. Reacts violently with water. Always add acid to water, never the reverse. Use appropriate PPE.

-

Thionyl Chloride: Toxic, corrosive, and lachrymatory. Reacts with water to release HCl and SO₂ gas. Must be handled in a fume hood.

-

Thionyl Fluoride (SOF₂): Extremely toxic and corrosive gas. In situ generation is strongly recommended to avoid direct handling. The exhaust from the reaction should be passed through a scrubber containing a base (e.g., NaOH solution) to neutralize any unreacted SOF₂ and the HF byproduct.

-

Hydrogen Fluoride (HF): A highly toxic and corrosive byproduct of the fluorosulfination step. It can cause severe, painful burns that may not be immediately apparent. The use of a base to scavenge HF is a critical safety and procedural control.

Conclusion

The synthesis of 4,4'-dihydroxydiphenyl sulfone bis(fluorosulfinate) is a multi-step process that relies on the precise control of reaction conditions and the purity of its starting materials. By first synthesizing high-purity 4,4'-dihydroxydiphenyl sulfone with minimal isomeric contamination, a clean and reliable precursor is secured. Subsequently, the strategic use of in situ generated thionyl fluoride provides a safe and efficient means to perform the fluorosulfination, yielding a valuable synthetic intermediate. This guide provides the foundational knowledge and actionable protocols for researchers to successfully produce and utilize this powerful building block for innovation in materials science and drug discovery.

References

-

Baraznenok, I. L., Nenajdenko, V. G., & Balenkova, E. S. (2000). Chemical Reviews, 100(4), 1379-1434. MDPI.[Link]

-

Zhang, X., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Tetrahedron Letters.[Link]

-

NICNAS. (2019). Bisphenol S (BPS)-based polymers: Human health tier II assessment. Australian Department of Health.[Link]

-

Cornella, J., et al. (2020). A simple and practical synthesis of sulfonyl fluorides from sulfonamides. Angewandte Chemie International Edition.[Link]

-

Ball, N. D., et al. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids. Chemical Communications.[Link]

-

Ball, N. D., et al. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids. National Institutes of Health.[Link]

-

Organic Chemistry Portal. (n.d.). Sulfonyl fluoride synthesis by fluorosulfonation. Organic-chemistry.org.[Link]

-

Ball, N. D., et al. (2022). Facile synthesis of sulfonyl fluorides from sulfonic acids. RSC Publishing.[Link]

-

Mechel, G. F., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. National Institutes of Health.[Link]

-

Bluesign. (2024). Reducing Bisphenol Risks in Sustainable Textile Production. Bluesign.com.[Link]

-

Food Packaging Forum. (2014). Dossier - Bisphenol S. Foodpackagingforum.org.[Link]

-

Wikipedia. (n.d.). 4,4'-Dichlorodiphenyl sulfone. Wikipedia.org.[Link]

-

Rochester, J. R., & Bolden, A. L. (2015). Bisphenols Come in Different Flavors: Is “S” Better Than “A”? National Institutes of Health.[Link]

-

Govaerts, S., et al. (2020). Accelerating sulfonyl fluoride synthesis through electrochemical oxidative coupling of thiols and potassium fluoride in flow. Journal of Flow Chemistry.[Link]

-

ResearchGate. (n.d.). Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. Researchgate.net.[Link]

-

Kerton Chemical. (n.d.). 4,4'-Dihydroxydiphenyl Sulfone CAS 80-09-1. Kertonchem.com.[Link]

- Google Patents. (n.d.). EP0220004A1 - Process for synthesizing 4,4'-dihydroxydiphenyl sulfone.

-

European Patent Office. (n.d.). EP 0380175 B1 - Process for forming 4,4'-dihydroxydiphenyl sulfone. Data.epo.org.[Link]

- Google Patents. (n.d.). EP0293037A1 - Preparation of 4,4'-dihydroxydiphenyl sulfone.

- Google Patents. (n.d.). US11254702B2 - Thionyl tetrafluoride modified compounds and uses.

-

Toxic-Free Future. (n.d.). Get the Facts: Bisphenols. Toxicfreefuture.org.[Link]

-

Wikipedia. (n.d.). Thionyl fluoride. Wikipedia.org.[Link]

-

Ball, N. D., et al. (2021). Thionyl fluoride as a sulfur(iv) SuFEx hub for the efficient syntheses of sulfinamides and sulfinate esters. Chemical Communications.[Link]

-

European Patent Office. (n.d.). EP 0465665 A1 - PROCESS FOR PRODUCING DIPHENYL SULFONE COMPOUND. Data.epo.org.[Link]

-

ChemBK. (2024). 4,4'-Dihydroxydiphenyl sulfone. Chembk.com.[Link]

-

Gemo, M., et al. (2024). In-Flow Generation of Thionyl Fluoride (SOF2) Enables the Rapid and Efficient Synthesis of Acyl Fluorides from Carboxylic Acids. Organic Letters.[Link]

-

University of Glasgow. (n.d.). REACTIONS OF SULPHUR FLUORIDES. Theses.gla.ac.uk.[Link]

-

Ball, N. D., et al. (2022). Facile Synthesis of Sulfonyl Fluorides from Sulfonic Acids. ResearchGate.[Link]

-

Dong, J., et al. (2019). SuFEx Chemistry of Thionyl Tetrafluoride (SOF4) with Organolithium Nucleophiles: Synthesis of Sulfonimidoyl Fluorides, Sulfoximines, Sulfonimidamides and Sulfonimidates. National Institutes of Health.[Link]

-

R Discovery. (n.d.). Thionyl Fluoride Research Articles. Rdiscovery.com.[Link]

Sources

- 1. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]

- 2. SuFEx Chemistry of Thionyl Tetrafluoride (SOF4) with Organolithium Nucleophiles: Synthesis of Sulfonimidoyl Fluorides, Sulfoximines, Sulfonimidamides and Sulfonimidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. foodpackagingforum.org [foodpackagingforum.org]

- 4. Bisphenols Come in Different Flavors: Is “S” Better Than “A”? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4,4'-Dihydroxydiphenyl Sulfone CAS 80-09-1 For Sale - Kerton Chemical [kerton-industry.com]

- 6. toxicfreefuture.org [toxicfreefuture.org]

- 7. chembk.com [chembk.com]

- 8. 3,3'-Diamino-4,4'-dihydroxydiphenyl sulfone | 7545-50-8 [chemicalbook.com]

- 9. EP0220004A1 - Process for synthesizing 4,4'-dihydroxydiphenyl sulfone - Google Patents [patents.google.com]

- 10. data.epo.org [data.epo.org]

- 11. Thionyl fluoride - Wikipedia [en.wikipedia.org]

- 12. art.torvergata.it [art.torvergata.it]

solubility of 4,4'-dihydroxydiphenyl sulfone bisfluorosulfinate in common solvents

An In-depth Technical Guide to the Solubility of 4,4'-dihydroxydiphenyl sulfone and its bis(fluorosulfinate) Derivative

A Note on the State of Available Data: Publicly accessible scientific literature and chemical databases currently lack specific quantitative or qualitative solubility data for 4,4'-dihydroxydiphenyl sulfone bis(fluorosulfinate). This guide, therefore, provides comprehensive solubility information for the parent compound, 4,4'-dihydroxydiphenyl sulfone (also known as Bisphenol S), as a foundational reference. Furthermore, it outlines the established methodologies required to experimentally determine the solubility of the bis(fluorosulfinate) derivative, a critical step for its application in research and development.

Introduction: From Parent Compound to Derivative

4,4'-dihydroxydiphenyl sulfone, commonly known as Bisphenol S (BPS), is a prominent monomer in the synthesis of high-performance polymers such as polyethersulfones and polycarbonates.[1] Its rigid structure, conferred by the sulfonyl group linking two phenolic rings, imparts excellent thermal stability and chemical resistance to the resulting polymers.

The derivatization of BPS to 4,4'-dihydroxydiphenyl sulfone bis(fluorosulfinate) involves the conversion of the phenolic hydroxyl groups into fluorosulfinate esters. This modification is significant for applications in synthetic chemistry, particularly as a cross-coupling partner in Suzuki-Miyaura reactions. The addition of the fluorosulfinate groups (-OSO₂F) fundamentally alters the molecule's electronic properties, polarity, and potential for intermolecular interactions, which in turn significantly impacts its solubility profile compared to the parent BPS.

Physicochemical Properties

A comparison of the known properties of BPS and its bis(fluorosulfinate) derivative highlights the structural changes that will influence solubility.

| Property | 4,4'-dihydroxydiphenyl sulfone (BPS) | 4,4'-dihydroxydiphenyl sulfone bis(fluorosulfinate) |

| Molecular Formula | C₁₂H₁₀O₄S | C₁₂H₈F₂O₈S₃ |

| Molecular Weight | 250.27 g/mol [2] | 414.38 g/mol |

| Appearance | White needle-like crystals[3][4] | Powder |

| Key Functional Groups | Phenolic hydroxyl (-OH), Sulfonyl (-SO₂-) | Fluorosulfinate (-OSO₂F), Sulfonyl (-SO₂-) |

The replacement of the hydrogen-bond-donating hydroxyl groups with the larger, more electronegative fluorosulfinate groups is the primary driver for expected differences in solubility.

Solubility Profile of 4,4'-dihydroxydiphenyl sulfone (Bisphenol S)

Understanding the solubility of the parent compound provides a crucial starting point for solvent selection when studying its derivatives. The solubility of BPS is temperature-dependent, generally increasing with a rise in temperature.[5][6]

Qualitative Solubility of BPS

| Solvent Class | Solubility Description |

| Alcohols (Ethanol) | Soluble[2][7] |

| Ethers (Diethyl Ether) | Soluble[2][7] |

| Ketones (Acetone) | High solubility[5] |

| Aprotic Polar (DMSO) | Slightly soluble[2][7] |

| Aromatic Hydrocarbons (Benzene) | Slightly soluble[2][7] |

| Aliphatic Hydrocarbons | Soluble[8] |

| Water | Insoluble to slightly soluble in cold water; soluble in hot water[2][3][4][8] |

| Aqueous Alkali | Soluble[3] |

Quantitative Solubility of BPS in Common Organic Solvents

Studies have systematically measured the solubility of BPS in various organic solvents. The following data is presented to illustrate the relative dissolving capacity of these solvents. With increasing temperature, the solubility of 4,4'-dihydroxydiphenyl sulfone in these solvents increases.[5][6] The order of solubility at a given temperature is generally: acetone > acetonitrile > ethyl acetate > 1-butanol > (methanol, ethanol, n-propanol, 2-methyl-1-propanol) > isopropyl alcohol .[5][6]

In mixed solvent systems, the dissolving capacity for BPS has been ranked as: (acetone + ethanol) > (acetone + methanol) > (ethyl acetate + methanol) > (acetonitrile + methanol) .[5][6]

Predicting the Solubility of 4,4'-dihydroxydiphenyl sulfone bis(fluorosulfinate)

While experimental data is absent, we can make informed predictions based on chemical principles:

-

Hydrogen Bonding: The parent BPS can act as a hydrogen bond donor (via -OH groups) and acceptor (via -OH and -SO₂- oxygens). The bis(fluorosulfinate) derivative loses its hydrogen bond donating ability, which will likely decrease its solubility in protic solvents like water and alcohols compared to BPS.

-

Polarity: The sulfonyl group in BPS is strongly electron-withdrawing, making the molecule polar.[4] The addition of two highly electronegative fluorosulfinate groups will further increase the polarity and dipole moment of the molecule. This suggests that solubility will be favored in polar aprotic solvents (e.g., DMF, DMAc, acetonitrile) and potentially some polar protic solvents, though the lack of H-bond donation is a confounding factor.

-

"Like Dissolves Like": Given the increased polarity, solubility in non-polar solvents like alkanes is expected to be very low.

Experimental Protocol for Solubility Determination

For a novel compound like 4,4'-dihydroxydiphenyl sulfone bis(fluorosulfinate), a systematic experimental approach is necessary. The shake-flask method is a reliable and widely used technique for determining thermodynamic solubility.[9][10]

Materials and Equipment

-

4,4'-dihydroxydiphenyl sulfone bis(fluorosulfinate)

-

Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, ethyl acetate, DMSO, THF)

-

Analytical balance

-

Scintillation vials or sealed test tubes

-

Orbital shaker or vortex mixer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

Analytical instrumentation (e.g., UV-Vis Spectrophotometer or HPLC)

Shake-Flask Methodology

-

Preparation: Add an excess amount of the compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25 °C). Shake the mixture for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[10]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. For fine suspensions, centrifugation may be necessary to achieve a clear supernatant.

-

Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. To prevent precipitation, immediately dilute the aliquot with a suitable solvent in a volumetric flask.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a pre-validated analytical method (e.g., UV-Vis spectroscopy by creating a standard curve, or HPLC).

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.

The following diagram illustrates the general workflow for this experimental determination.

Caption: Workflow for experimental solubility determination using the shake-flask method.

Conclusion

While direct solubility data for 4,4'-dihydroxydiphenyl sulfone bis(fluorosulfinate) is not currently published, a comprehensive understanding of its parent compound, Bisphenol S, provides a valuable foundation for investigation. The solubility of BPS is well-characterized, showing a preference for polar organic solvents like acetone and alcohols, with temperature being a key factor. For the bis(fluorosulfinate) derivative, the structural modifications—notably the loss of hydrogen-bond-donating hydroxyl groups and increased overall polarity—suggest a different solubility profile. Its characterization requires the application of rigorous experimental methodologies, such as the shake-flask method, to generate the reliable data needed for its effective use in drug development and synthetic chemistry.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- PubChem. (n.d.). 4,4'-Dihydroxydiphenyl sulfone bisfluorosulfinate. National Center for Biotechnology Information.

- ResearchGate. (n.d.). Solubility Measurement and Modeling of 4,4′-Dihydroxydiphenyl Sulfone in Nine Organic Solvents from T = (278.15 to 313.15) K and Thermodynamic Property of Dissolution.

- Sigma-Aldrich. (n.d.). 4,4'-Dihydroxydiphenyl sulfone bisfluorosulfinate. Merck.

- SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility.

- Canadian Science Publishing. (n.d.). Solubility of diphenyl sulfone in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon the general solvation model.

- ChemBK. (2024, April 9). 4,4-Dihydroxydiphenyl sulphone.

- PubChem. (n.d.). Bisphenol S. National Center for Biotechnology Information.

- ResearchGate. (n.d.). Solubility Determination and Modeling for 4,4′-Dihydroxydiphenyl Sulfone in Mixed Solvents of (Acetone, Ethyl Acetate, or Acetonitrile) + Methanol and Acetone + Ethanol from (278.15 to 313.15) K.

- Gautam Singhvi, et al. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.

- Food Packaging Forum. (n.d.). Dossier - Bisphenol S.

- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.

- ChemicalBook. (2026, February 10). Bis(4-hydroxyphenyl) Sulfone.

- ChemBK. (2024, April 9). 4,4-Dihydroxydiphenyl sulfone.

- Google Patents. (n.d.). EP0220004A1 - Process for synthesizing 4,4'-dihydroxydiphenyl sulfone.

- Sigma-Aldrich. (n.d.). 4,4'-Sulfonyldiphenol. Merck.

- Wikipedia. (n.d.). Bisphenol S.

- Taylor & Francis Online. (n.d.). A critical review on remediation of bisphenol S (BPS) contaminated water: Efficacy and mechanisms.

- Ken Research. (n.d.). Global 4,4-Dihydroxydiphenyl Sulfone (DHDPS) Market, 2021-2027.

Sources

- 1. Global 4 4' Dihydroxydiphenyl Sulfone Market: Ken Research [kenresearch.com]

- 2. Bisphenol S | C12H10O4S | CID 6626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. foodpackagingforum.org [foodpackagingforum.org]

- 8. Bis(4-hydroxyphenyl) Sulfone | 80-09-1 [chemicalbook.com]

- 9. scispace.com [scispace.com]

- 10. asianpubs.org [asianpubs.org]

discovery and history of sulfonyl-containing bisphenols

An In-Depth Technical Guide to the Discovery and History of Sulfonyl-Containing Bisphenols

Abstract

This technical guide provides a comprehensive exploration of sulfonyl-containing bisphenols, with a primary focus on the archetypal compound, Bisphenol S (4,4'-sulfonyldiphenol, BPS). We trace the journey of BPS from its initial synthesis in the 19th century as a dye component to its modern-day prominence as a high-performance polymer monomer and a widespread substitute for Bisphenol A (BPA). This document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the historical context, synthetic chemistry, industrial applications, and the evolving toxicological profile of this important class of chemicals. By synthesizing historical accounts with contemporary scientific data, this guide explains the causality behind key developments and provides detailed experimental and analytical protocols, offering a holistic view grounded in scientific integrity.

Section 1: The Genesis of a Sulfonyl Bisphenol: A 19th-Century Discovery

The story of sulfonyl-containing bisphenols begins not in the age of modern plastics, but in the era of synthetic dyes. In 1867, German chemist Ludwig Glutz first prepared the compound that would later be known as Bisphenol S by reacting phenol with hot sulfuric acid.[1] He designated this new substance "oxysulphobenzide," and by 1869, it had found its first commercial application as a dye.[1] This discovery predates the first synthesis of the more famous Bisphenol A, which was prepared by Russian chemist Aleksandr Dianin in 1891.[2][3][4] For many decades, "oxysulphobenzide" remained a relatively obscure chemical entity until its potential as a polymer building block was recognized, leading to its renaming as Bisphenol S in the late 1950s.[1]

Section 2: The Chemistry of Synthesis: From Foundational Reactions to Industrial Scale

The synthesis of BPS is rooted in the principles of electrophilic aromatic substitution. The methodologies have evolved from simple laboratory preparations to highly optimized industrial processes designed to maximize the yield and purity of the desired isomer.

The Foundational Reaction: Electrophilic Sulfonylation of Phenol

The classic and most direct synthesis of BPS involves the reaction of two equivalents of phenol with one equivalent of a sulfonating agent, typically concentrated sulfuric acid or oleum (fuming sulfuric acid).[1][5] The reaction mechanism proceeds via electrophilic aromatic substitution, where the sulfonyl group (SO₂) acts as the electrophile, attacking the electron-rich phenol rings.

A significant challenge in this synthesis is controlling the regioselectivity. The hydroxyl group of phenol is an ortho-, para-directing activator, leading to the formation of multiple isomers. The primary product is the desired 4,4'-sulfonyldiphenol (p,p'-BPS), but a common isomeric impurity is 2,4'-sulfonyldiphenol (o,p'-BPS), which can impact the properties of downstream polymers.[1][5]

Industrial Synthesis Protocol and Process Optimization

Industrial manufacturing focuses on maximizing the yield of the 4,4' isomer while minimizing costs and waste. This is often achieved through multi-stage processes involving dehydration and isomerization steps.

One patented method utilizes an azeotropic agent to remove water, driving the reaction to completion.[6] The rationale is based on Le Châtelier's principle; the removal of water, a byproduct of the condensation reaction, shifts the equilibrium towards the products, thereby increasing the overall yield.

Exemplary Industrial Protocol (Conceptual):

-

Charging the Reactor: A reactor is charged with phenol and an inert, high-boiling solvent that forms an azeotrope with water, such as mesitylene.[6]

-

Initial Reaction: The mixture is heated to approximately 100°C. Concentrated sulfuric acid is added dropwise. The choice of this temperature allows for controlled initiation of the reaction without excessive side-product formation.

-

Dehydration Phase: The temperature is gradually increased to 145-165°C. At this stage, the water-mesitylene azeotrope boils off and is collected in a Dean-Stark trap or similar apparatus, effectively removing water from the reaction mixture.[6] This dehydration is critical for achieving a high conversion rate.

-

Isomerization Phase: After theoretical water removal is complete, the reaction is held at a higher temperature (e.g., 165-168°C) for several hours.[6] This "isomerization" step is a crucial insight; the 2,4' isomer can rearrange to the thermodynamically more stable 4,4' isomer under these conditions, thus purifying the product in situ.

-

Solvent Recovery: The dehydrating agent (mesitylene) is recovered via distillation for reuse, a key step for process economy.

-

Purification: The crude product is then purified. A common method involves recrystallization from a mixed solvent system, such as a methanol-water mixture, which effectively separates the highly pure BPS crystals.[6]

Section 3: A Modern Renaissance: BPS as a Bisphenol A Substitute

For much of the 20th century, BPS remained a specialty chemical. Its rise to widespread use was a direct consequence of the scientific and public scrutiny of Bisphenol A. Beginning in the 1990s, a growing body of research linked BPA to endocrine disruption, raising concerns about its use in consumer products, particularly food contact materials like polycarbonate plastics and epoxy can liners.[7][8][9]

As regulatory bodies began to restrict or ban BPA in certain applications (e.g., baby bottles), manufacturers sought alternatives.[10][11] BPS emerged as a leading candidate for several reasons:

-

Structural Analogy: It is a diphenol, allowing it to substitute for BPA in many polymerization reactions.

-

Enhanced Stability: The central sulfonyl group makes BPS more resistant to heat and light compared to BPA.[1][12] This was initially perceived as a major safety advantage, with the rationale that a more stable molecule would be less likely to leach from products.[9]

This shift created a significant new market for BPS, particularly in the manufacturing of "BPA-Free" products, including thermal paper and certain polymers.[10]

| Property | Bisphenol A (BPA) | Bisphenol S (BPS) | Rationale for Substitution |

| IUPAC Name | 4,4'-(propane-2,2-diyl)diphenol | 4,4'-Sulfonyldiphenol | Structural analog for polymerization |

| CAS Number | 80-05-7 | 80-09-1 | N/A |

| Molar Mass | 228.29 g/mol | 250.27 g/mol | Similar molecular weight |

| Melting Point | 158-159 °C | 245-250 °C[1] | Higher melting point indicates greater thermal stability |

| Water Solubility | ~120-300 mg/L | ~1100 mg/L[1] | Higher solubility, which has implications for environmental fate |

| Key Feature | Dimethylmethylene bridge | Sulfonyl bridge | Sulfonyl group provides superior heat and light resistance[1][12] |

Section 4: Applications and Commercial Significance

The unique properties imparted by the sulfonyl group have established BPS and its derivatives as crucial components in several high-value applications.

High-Performance Polymers

BPS is a key monomer in the synthesis of high-performance thermoplastics, most notably polyethersulfone (PES).[1][5] The rigid sulfonyl group and the ether linkages in the polymer backbone give PES exceptional characteristics:

-

High Thermal Stability: It can withstand high service temperatures.

-

Chemical Resistance: It is resistant to a wide range of chemicals.

-

Mechanical Strength: It possesses high strength and rigidity.[13]

These properties make PES and related sulfone polymers valuable in demanding environments, including aerospace components, medical devices requiring sterilization, and filtration membranes.[13]

Thermal Paper

BPS is widely used as a color developer in thermal printing papers.[14] In this application, it is microencapsulated with a leuco dye. When heat is applied by a thermal printer head, the BPS melts and reacts with the dye, causing a color change that forms the image or text. Its high thermal sensitivity and stability make it an effective developer. This application is a major source of human exposure, as BPS has been found in high concentrations on cash register receipts, tickets, and labels.[1]

Other Industrial Uses

Beyond polymers and paper, BPS serves various other functions:

-

Epoxy Resins: It is used as a curing agent and modifier in epoxy resin formulations, often to enhance thermal stability and corrosion resistance.[1][5][15]

-

Flame Retardants: It can be a building block for brominated flame retardants.[5]

-

Thermosetting Resins: It is a component in various thermosetting and water-soluble resins.[5][10]

Section 5: Re-evaluating Safety: The Modern Toxicological Profile

The initial premise that BPS was a "safe" alternative to BPA has been challenged by extensive toxicological research over the past decade. The structural similarity that makes BPS a functional replacement for BPA also results in a similar, and in some cases more potent, biological activity.

Endocrine Disrupting Properties

Numerous studies have demonstrated that BPS is not inert and acts as an endocrine-disrupting chemical (EDC).[7][16]

-

Estrogenic Activity: BPS has been shown to exhibit estrogenic activity, binding to estrogen receptors and disrupting normal hormonal signaling pathways.[7][17]

-

Hormone Synthesis: It can interfere with the synthesis of crucial hormones. For example, studies have shown that BPS exposure can reduce the production of estradiol, a key female sex hormone.[7][18]

Systemic Health Effects

The concern extends beyond hormonal disruption to a range of potential systemic health effects that mirror those associated with BPA.

-

Reproductive Toxicity: Animal studies have linked BPS exposure to adverse effects on both female and male reproductive systems, including reduced ovarian weight and spermatogonial toxicity.[7][17]

-

Cardiovascular and Metabolic Effects: Research suggests an association between BPS exposure and increased cardiovascular risks, hypertriglyceridemia, and hypercholesterolemia.[7]

-

Developmental Effects: Exposure during development has been linked to altered neurogenesis and hyperactivity in animal models.[17]

A "Regrettable Substitution"

The scientific community increasingly refers to the replacement of BPA with BPS as a "regrettable substitution," a term for when a toxic chemical is replaced with another that is later found to be similarly or even more harmful.[11] BPS has been shown to have higher skin permeability and be less biodegradable than BPA, which may lead to greater bioaccumulation and a heavier toxicant burden on the body.[19]

Section 6: Analytical Methodologies for Detection and Quantification

The widespread presence of BPS in consumer products and the environment necessitates reliable analytical methods for its detection and quantification. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.

Protocol: HPLC Determination of BPS in Paper Products This protocol is a representative example based on established methodologies for quantifying BPS in a solid matrix like kitchen paper or thermal receipts.[20]

-

Sample Preparation:

-

Accurately weigh approximately 0.1 g of the paper sample, which has been shredded or cut into small pieces to maximize surface area for extraction.

-

Causality: Shredding ensures efficient interaction between the solvent and the paper matrix, facilitating the complete extraction of the analyte.

-

-

Pre-Wash (Optional):

-

Immerse the sample in 10 mL of a non-polar solvent mixture (e.g., n-hexane/tetrahydrofuran) for 1-2 hours to remove interfering non-polar compounds. Discard the liquid.[20]

-

Causality: This step cleans the sample, reducing matrix effects and potential interference from oils, waxes, or other additives during the final analysis.

-

-

Solvent Extraction:

-

Add 10 mL of methanol to the dried paper sample.

-

Place the sample in an ultrasonic bath for 30 minutes at 30°C.[20]

-

Causality: Methanol is a polar solvent that effectively solubilizes BPS. Ultrasonication uses high-frequency sound waves to create cavitation, which agitates the sample and accelerates the extraction process far more efficiently than simple soaking.

-

-

Concentration and Reconstitution:

-

Transfer the methanol extract to a clean vial and evaporate it to dryness under a gentle stream of nitrogen gas.

-

Reconstitute the dry residue in exactly 1 mL of the HPLC mobile phase (e.g., a 60:40 methanol:water solution).[20]

-

Causality: Evaporation concentrates the analyte, increasing the sensitivity of the measurement. Reconstituting in the mobile phase ensures compatibility with the HPLC system and prevents peak distortion.

-

-

Filtration and Analysis:

-

Filter the reconstituted solution through a 0.45 µm syringe filter to remove any particulate matter.

-

Inject a known volume (e.g., 20 µL) into an HPLC system equipped with a C18 column and a UV detector set to 259 nm.[20]

-

Causality: Filtration protects the sensitive HPLC column from clogging. The C18 column separates compounds based on hydrophobicity, and detection at 259 nm corresponds to a strong absorbance wavelength for BPS, allowing for sensitive quantification.

-

-

Quantification:

-

Compare the peak area of the BPS in the sample to a calibration curve prepared from certified BPS standards of known concentrations.

-

Conclusion

The history of sulfonyl-containing bisphenols, particularly BPS, is a compelling narrative of chemical innovation, market dynamics, and evolving scientific understanding. What began as a simple dye component in the 19th century has become a cornerstone of the modern high-performance polymer industry. Its trajectory was dramatically altered by the health concerns surrounding BPA, positioning BPS as a seemingly ideal substitute due to its enhanced stability. However, the subsequent body of toxicological evidence has painted a more complex picture, revealing that BPS shares many of the same endocrine-disrupting properties as its predecessor. This journey from "oxysulphobenzide" to a "regrettable substitution" underscores a critical lesson for materials science and chemical regulation: functional similarity can often imply biological similarity. For researchers and developers, the story of BPS serves as a crucial case study in the importance of thorough, long-term toxicological assessment before a chemical is widely adopted as a "safe" alternative.

References

-

Bisphenol S - Wikipedia. [Link]

-

Dossier - Bisphenol S - Food Packaging Forum. [Link]

-

Bisphenol S: A potential toxicant in daily use (Review) - Spandidos Publications. [Link]

-

Toxicity and multigenerational effects of bisphenol S exposure to Caenorhabditis elegans on developmental, biochemical, reproductive and oxidative stress - PMC. [Link]

-

Detection and quantification of traces of bisphenol A and bisphenol S in paper samples using analytical pyrolysis-GC/MS. | Semantic Scholar. [Link]

-

Detection and quantification of traces of bisphenol A and bisphenol S in paper samples using analytical pyrolysis-GC / MS - Analyst (RSC Publishing) DOI:10.1039/C2AN15961A. [Link]

-

Bisphenol S in Food Causes Hormonal and Obesogenic Effects Comparable to or Worse than Bisphenol A: A Literature Review - PMC. [Link]

-

HPLC Determination of Bisphenol S in Kitchen Papers. [Link]

-

Late 1800s- First Synthetic Chemicals Created - HEEDS. [Link]

-

Dossier - Bisphenol S | Food Packaging Forum. [Link]

- CN104016893A - A preparing method of 4,4'-sulfonyldiphenol - Google P

- EP0220004A1 - Process for synthesizing 4,4'-dihydroxydiphenyl sulfone - Google P

-

Comparison of Quantitative Detection Methods Based on Molecular Fluorescence Spectroscopy and Chromatographic Techniques Used for the Determination of Bisphenol Compounds - MDPI. [Link]

-

Toxicological evaluation of bisphenol analogues: preventive measures and therapeutic interventions - RSC Publishing. [Link]

-

Synthesis And Applications of Bisphenol-A Epoxide Resins - A Review. [Link]

-

Bisphenol A, Bisphenol F, and Bisphenol S: The Bad and the Ugly. Where Is the Good? - MDPI. [Link]

-

Bisphenols Come in Different Flavors: Is “S” Better Than “A”? - PMC. [Link]

-

History of BPA - Packaging Digest. [Link]

-

Bisphenol A and its analogue bisphenol S exposure reduce estradiol synthesis via the ROS-mediated PERK/ATF4 signaling pathway - PubMed. [Link]

-

The Baffling History of BPA: A Synthetic Sex Hormone Lurking in Our Food and Water. [Link]

-

bisphenol S – An Overview - Taylor & Francis. [Link]

-

Bisphenol S: A potential toxicant in daily use (Review) - Spandidos Publications. [Link]

-

Bisphenol S Market Size, Competitors, Trends & Forecast. [Link]

-

Bisphenol S | C12H10O4S | CID 6626 - PubChem. [Link]

-

(PDF) Story of Bisphenol S – Steps from Bad to Worse - ResearchGate. [Link]

Sources

- 1. Bisphenol S - Wikipedia [en.wikipedia.org]

- 2. Late 1800s- First Synthetic Chemicals Created – HEEDS [heeds.org]

- 3. packagingdigest.com [packagingdigest.com]

- 4. hope4cancer.com [hope4cancer.com]

- 5. foodpackagingforum.org [foodpackagingforum.org]

- 6. CN104016893A - A preparing method of 4,4'-sulfonyldiphenol - Google Patents [patents.google.com]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Bisphenols Come in Different Flavors: Is “S” Better Than “A”? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Bisphenol S Market Size, Competitors, Trends & Forecast [researchandmarkets.com]

- 11. researchgate.net [researchgate.net]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. 4,4′-磺酰基二苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 14. foodpackagingforum.org [foodpackagingforum.org]

- 15. jsr.org [jsr.org]

- 16. Bisphenol S | C12H10O4S | CID 6626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Bisphenol S in Food Causes Hormonal and Obesogenic Effects Comparable to or Worse than Bisphenol A: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Bisphenol A and its analogue bisphenol S exposure reduce estradiol synthesis via the ROS-mediated PERK/ATF4 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Toxicity and multigenerational effects of bisphenol S exposure to Caenorhabditis elegans on developmental, biochemical, reproductive and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 20. HPLC Determination of Bisphenol S in Kitchen Papers [qikan.cmes.org]

theoretical studies on 4,4'-dihydroxydiphenyl sulfone bisfluorosulfinate

An In-depth Technical Guide to the Theoretical and Synthetic Aspects of 4,4'-dihydroxydiphenyl sulfone bis(fluorosulfate)

Audience: Researchers, scientists, and drug development professionals. Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive theoretical and practical overview of 4,4'-dihydroxydiphenyl sulfone bis(fluorosulfate), a specialized derivative of the widely used monomer Bisphenol S. While direct experimental and theoretical literature on this specific molecule is nascent, this document synthesizes information from related fields to construct a robust framework for its study. We delve into the foundational chemistry of its precursors, outline established computational methodologies for its analysis, propose a detailed workflow for a theoretical investigation, and connect these computational models to practical synthetic and validation protocols. This guide is intended to serve as a foundational resource for researchers exploring the potential of this and similar molecules in materials science, polymer chemistry, and as advanced chemical intermediates.

Introduction: A Molecule of Convergent Functionality

4,4'-dihydroxydiphenyl sulfone bis(fluorosulfate) is an intriguing molecule that combines the structural rigidity and thermal stability of the diphenyl sulfone core with the unique reactivity of the aryl fluorosulfate functional group. Understanding this molecule requires an appreciation of its constituent parts and the synergistic properties that arise from their combination.

The Core Scaffold: 4,4'-dihydroxydiphenyl sulfone (Bisphenol S)

The central component of the molecule is 4,4'-dihydroxydiphenyl sulfone, commonly known as Bisphenol S (BPS). BPS is an organic compound with the formula (HOC₆H₄)₂SO₂.[1][2] It features two phenol groups on opposite ends of a sulfonyl group.[1] This structure imparts significant thermal and light stability, making BPS a preferred monomer in the production of high-performance polymers like polyethersulfone (PES) and some polycarbonates and epoxy resins.[1][3][4] It is widely used as a developer in thermal paper and as a reactant in various polymer reactions.[1][3] Its rigid, well-defined geometry makes it an excellent candidate for creating materials with predictable and robust physical properties.

The Reactive Moiety: The Aryl Fluorosulfate Group

The hydroxyl groups of BPS are functionalized to form aryl fluorosulfates (-OSO₂F). The fluorosulfate group is a powerful and versatile functional group in modern organic chemistry. Aryl fluorosulfates have emerged as highly effective electrophilic partners in transition-metal-catalyzed cross-coupling reactions.[5] Most notably, they are excellent partners for Suzuki-Miyaura reactions, often under mild, ligand-free conditions, which makes them attractive for complex molecule synthesis. This reactivity is attributed to the potent electron-withdrawing nature of the fluorosulfate group, which facilitates oxidative addition to the palladium catalyst. This functional group is central to the "Sulfur(VI) Fluoride Exchange" (SuFEx) click chemistry paradigm, highlighting its reliability and efficiency.[5]

Rationale for Theoretical Investigation

A thorough theoretical study of 4,4'-dihydroxydiphenyl sulfone bis(fluorosulfate) is critical for several reasons:

-

Predictive Power: Computational models can predict the molecule's three-dimensional structure, electronic properties, and spectral signatures before embarking on potentially complex and costly synthesis.

-

Reactivity Insights: Theoretical analysis can illuminate the electronic factors governing the reactivity of the fluorosulfate groups, helping to optimize conditions for its use in cross-coupling or polymerization reactions.

-

Materials Design: For applications in materials science, such as the development of novel polymers or optoelectronic materials, understanding the HOMO-LUMO gap, charge distribution, and polarizability is essential for designing materials with desired properties.[6][7]

Theoretical Methodologies for Analysis

The study of diphenyl sulfone derivatives is well-established in computational chemistry, particularly in the field of materials for Organic Light-Emitting Diodes (OLEDs).[7][8][9] These established methods provide a clear roadmap for the theoretical investigation of our target molecule.

Core Computational Approaches

-

Density Functional Theory (DFT): DFT is the workhorse of modern computational chemistry for medium to large molecules. It provides a good balance between accuracy and computational cost for determining ground-state properties. For systems like diphenyl sulfones, hybrid functionals such as B3LYP are commonly used for geometry optimization and electronic structure calculations, paired with a Pople-style basis set like 6-311G(d,p) to accurately describe the electrons on sulfur and other second-row elements.[7][8]

-

Time-Dependent Density Functional Theory (TD-DFT): To investigate the photophysical properties, such as UV-Vis absorption spectra, TD-DFT is the standard method. For charge-transfer characteristics, which can be significant in sulfone derivatives, long-range corrected functionals like CAM-B3LYP are often employed to provide more accurate predictions of excited states.[7][8]

Key Computable Properties and Their Significance

| Property to Investigate | Computational Method | Significance & Rationale |

| Optimized Molecular Geometry | DFT (e.g., B3LYP/6-311G(d,p)) | Determines the most stable 3D conformation, including critical bond lengths, angles, and the dihedral angle between the phenyl rings. This geometry is the foundation for all other property calculations. |

| Frontier Molecular Orbitals (HOMO/LUMO) | DFT | The energy and spatial distribution of the Highest Occupied and Lowest Unoccupied Molecular Orbitals dictate the molecule's electronic behavior. The HOMO-LUMO gap is a key indicator of electronic transition energy and chemical stability. |

| Electrostatic Potential (ESP) Map | DFT | Visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting sites of reaction. |

| Vibrational Frequencies | DFT | Predicts the molecule's infrared (IR) and Raman spectra. This allows for direct comparison with experimental data to confirm the synthesized structure. |

| UV-Vis Absorption Spectrum | TD-DFT (e.g., CAM-B3LYP) | Simulates the electronic absorption spectrum, predicting the wavelengths of maximum absorption (λ_max). This is essential for understanding the molecule's interaction with light and its potential in optoelectronic applications.[7] |

| Reactivity Descriptors | DFT | Calculation of atomic charges, Fukui functions, or other descriptors can quantify the reactivity of specific sites, particularly the carbon atoms attached to the fluorosulfate groups, providing insight into their cross-coupling potential. |

Proposed Workflow for a Comprehensive Theoretical Study

This section outlines a step-by-step protocol for conducting a theoretical investigation of 4,4'-dihydroxydiphenyl sulfone bis(fluorosulfate).

Computational Protocol

-

Structure Building: Construct the 3D structure of the molecule using a molecular editor.

-

Geometry Optimization: Perform a full geometry optimization without constraints using DFT (B3LYP/6-311G(d,p)) to find the lowest energy conformation. Confirm that a true minimum has been reached by running a frequency calculation and ensuring no imaginary frequencies are present.

-

Electronic Structure Analysis: Using the optimized geometry, calculate the HOMO and LUMO energies and generate isosurface plots to visualize their spatial distribution. Generate an ESP map.

-

Spectroscopic Simulation: From the frequency calculation, simulate the IR spectrum. Perform a TD-DFT calculation (CAM-B3LYP/6-311G(d,p)) to predict the first several singlet excited states and simulate the UV-Vis spectrum.

-

Data Analysis: Tabulate all calculated data and interpret the results in the context of the molecule's structure and potential reactivity.

Visualization of the Computational Workflow

Caption: Computational workflow for the theoretical analysis of the target molecule.

Expected Results and Interpretations (Hypothetical)

-

Molecular Geometry: The molecule is expected to adopt a non-planar conformation due to the tetrahedral geometry around the central sulfur atom. The dihedral angle between the two phenyl rings will be a key structural parameter. The S-O and S-F bonds in the fluorosulfate groups will be significantly shorter and stronger than the S-O bonds in a sulfonate ester, reflecting their high reactivity.

-

Electronic Properties: The HOMO is likely to be localized on the phenyl rings, while the LUMO will likely have significant contributions from the sulfonyl and fluorosulfate groups due to their strong electron-withdrawing nature. This separation of frontier orbitals is a characteristic feature of donor-acceptor type molecules.[8] The calculated HOMO-LUMO gap will provide a first approximation of the molecule's stability and the energy required for electronic excitation.

-

Reactivity: The ESP map is expected to show highly positive (electron-deficient) regions around the sulfur atoms of the fluorosulfate groups and the ipso-carbon atoms to which they are attached, confirming these as the primary sites for nucleophilic attack or oxidative addition in cross-coupling reactions.

Synthesis and Experimental Validation

A credible theoretical model must be grounded in experimental reality. This section proposes a synthetic route and the necessary analytical techniques to validate the computational predictions.

Proposed Synthesis Protocol

The synthesis of aryl fluorosulfates from phenols is a well-established transformation. The target molecule can be synthesized by reacting Bisphenol S with a suitable fluorosulfating agent. A common and effective reagent is sulfuryl fluoride (SO₂F₂) gas, often used in the presence of a base like triethylamine or DBU to activate the phenol.[10]

Reaction Scheme: (HOC₆H₄)₂SO₂ + 2 SO₂F₂ + 2 Base → (FSO₃C₆H₄)₂SO₂ + 2 [Base-H]⁺F⁻

Step-by-Step Methodology:

-

Dissolution: Dissolve 4,4'-dihydroxydiphenyl sulfone (1 equivalent) and a suitable organic base such as triethylamine (2.2 equivalents) in an anhydrous aprotic solvent (e.g., acetonitrile or THF) in a pressure-rated vessel.

-

Reaction: Cool the solution (e.g., to 0 °C) and carefully introduce sulfuryl fluoride (SO₂F₂) gas (approx. 2.5 equivalents).

-

Monitoring: Seal the vessel and allow the reaction to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, carefully vent the excess SO₂F₂. Quench the reaction with water or a dilute acid solution.

-

Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purification: Purify the crude product by column chromatography or recrystallization to yield the pure 4,4'-dihydroxydiphenyl sulfone bis(fluorosulfate).

Visualization of the Synthetic Pathway

Caption: Proposed synthesis of the target molecule from Bisphenol S.